METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a piperazine moiety, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of METHYL 3-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, piperazine-containing molecules, and pyridine-based compounds. Examples include:
- Thiophene-2-carboxylate derivatives
- Piperazine-1-carboxylate derivatives
- Pyridine-3-carboxylate derivatives
Uniqueness
Methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-24-16(22)15-14(4-11-25-15)19-17(23)21-9-7-20(8-10-21)12-13-2-5-18-6-3-13/h2-6,11H,7-10,12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSGZBHHJMYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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